molecular formula C23H16N2O2 B2456428 methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate CAS No. 376375-19-8

methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

Cat. No.: B2456428
CAS No.: 376375-19-8
M. Wt: 352.393
InChI Key: BFZYOMFGUNUKJA-UHFFFAOYSA-N
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Description

“Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate” is a compound that likely contains a beta-carboline core, which is a common structure in many natural products and pharmaceuticals . The naphthalen-1-yl group is a two-ring aromatic system, which is also common in many organic compounds .


Molecular Structure Analysis

The molecular structure likely contains a beta-carboline core with a naphthalene ring attached at the 1-position and a methyl ester attached at the 3-position .


Chemical Reactions Analysis

Beta-carbolines can participate in a variety of reactions. They can act as bases, and their protonated forms can act as acids. They can also undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Beta-carbolines have been studied for their potential effects on the central nervous system, including potential anti-depressant and anti-cancer effects .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

Properties

IUPAC Name

methyl 1-naphthalen-1-yl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZYOMFGUNUKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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